
5-Iodopyridine-2-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodopyridine-2-sulfinic acid is a halogenated heterocyclic compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of an iodine atom at the 5-position and a sulfinic acid group at the 2-position of the pyridine ring. This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodopyridine-2-sulfinic acid typically involves the iodination of pyridine derivatives. One common method is the iodination of 2-chloropyridine or 2-bromopyridine using iodotrimethylsilane as a catalyst . The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-iodopyridine-2-sulfinic acid may involve large-scale iodination processes using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Iodopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under appropriate conditions.
Reduction: The iodine atom can be reduced to form 5-pyridine-2-sulfinic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the iodine atom under mild conditions.
Major Products Formed
Oxidation: 5-Iodopyridine-2-sulfonic acid.
Reduction: 5-Pyridine-2-sulfinic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Iodopyridine-2-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-iodopyridine-2-sulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can interact with nucleophiles, while the iodine atom can participate in electrophilic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: Similar in structure but lacks the sulfinic acid group.
3-Iodopyridine: Iodine atom is at the 3-position instead of the 5-position.
4-Iodopyridine: Iodine atom is at the 4-position.
Uniqueness
5-Iodopyridine-2-sulfinic acid is unique due to the presence of both the iodine atom and the sulfinic acid group, which confer distinct reactivity and functional properties. This combination allows for diverse chemical transformations and applications that are not possible with other iodopyridine derivatives .
Properties
Molecular Formula |
C5H4INO2S |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
5-iodopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4INO2S/c6-4-1-2-5(7-3-4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
QGXNDWWZXVWQHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



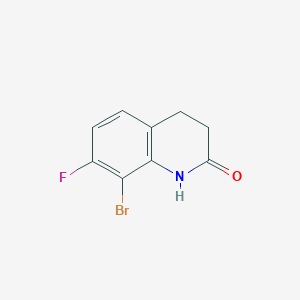

![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)

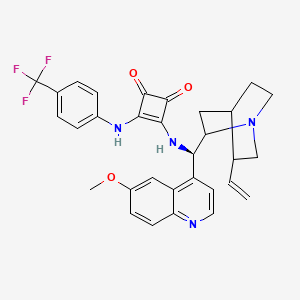
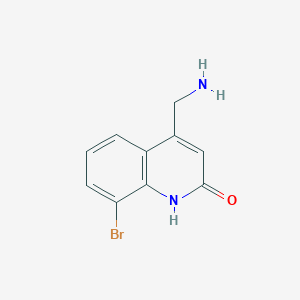
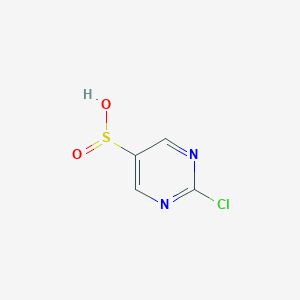
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
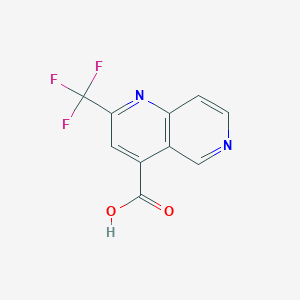
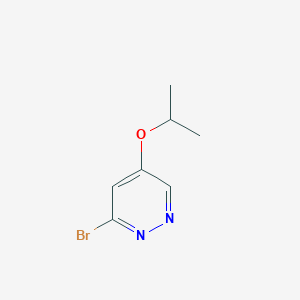
![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)


